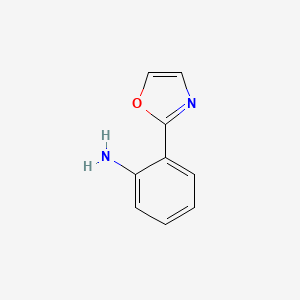
3-Bromo-2,4-dimethylaniline
概要
説明
3-Bromo-2,4-dimethylaniline is a chemical compound involved in fluorination using metal fluoride . It is used to prepare 3-fluoro-N,N-dimethylaniline .
Synthesis Analysis
A novel pesticide intermediates 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole was synthesized with 2,3-dimethylaniline as the starting materials . The final product and intermediates were characterized by mass spectra, 1H NMR, infrared, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethylaniline has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2,4-dimethylaniline are complex and involve multiple steps . For instance, 2-Bromo-1,3-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .科学的研究の応用
Fluorination Reactions
3-Bromo-2,4-dimethylaniline: is utilized in fluorination reactions, where it undergoes a transformation to 3-fluoro-N,N-dimethylaniline . This process typically involves the use of metal fluoride and a palladium-based precatalyst. The resulting fluorinated compound has potential applications in pharmaceuticals and agrochemicals due to the importance of fluorine atoms in bioactive molecules.
Synthesis of Organic Compounds
This compound serves as a building block in the synthesis of various organic compounds. Its bromine atom can be replaced by other groups through nucleophilic substitution reactions, enabling the creation of a wide range of derivatives with different properties and applications .
Material Science
In material science, 3-Bromo-2,4-dimethylaniline can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and electronic properties of materials .
Dye and Pigment Production
The aniline moiety of 3-Bromo-2,4-dimethylaniline is a key component in the manufacture of dyes and pigments. Through various chemical reactions, it can be transformed into colorants used in textiles, inks, and coatings .
Analytical Chemistry
As an aromatic amine, 3-Bromo-2,4-dimethylaniline can be employed as a standard or reagent in analytical chemistry. It may be used to calibrate instruments or as a reactant in the development of new analytical methods .
Medicinal Chemistry
In medicinal chemistry, this compound is used for the synthesis of pharmaceuticals. The presence of both bromine and amine functional groups allows for a high degree of functionalization, making it a versatile intermediate in drug development .
Agrochemical Research
3-Bromo-2,4-dimethylaniline: is also relevant in the field of agrochemical research. It can be used to synthesize compounds that serve as precursors for herbicides, pesticides, and fungicides, contributing to the development of new agricultural products .
Photovoltaic Materials
Lastly, the compound’s unique structure and electronic properties make it a candidate for use in the development of photovoltaic materials. It could play a role in creating more efficient solar cells by facilitating better light absorption and charge transport .
Safety And Hazards
特性
IUPAC Name |
3-bromo-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496215 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylaniline | |
CAS RN |
66314-77-0 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
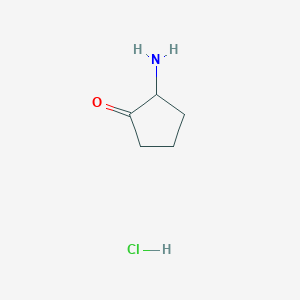
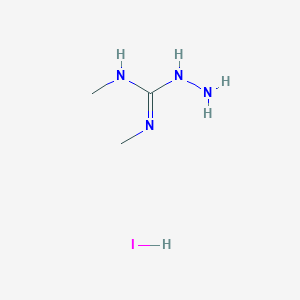

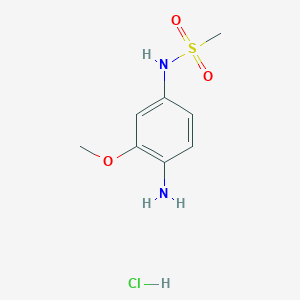

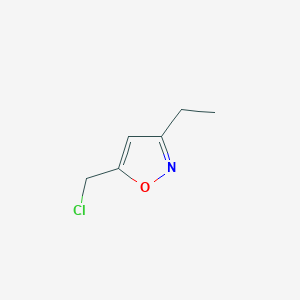
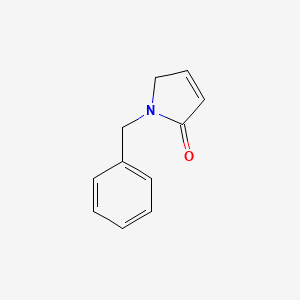
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

